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Compound of Interest

Compound Name: 1-Chloro-1-butene

Cat. No.: B1623148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

the (E) and (Z) isomers of 1-chloro-1-butene. The information presented herein is crucial for

understanding the stability, reactivity, and potential applications of these compounds in various

chemical and pharmaceutical contexts. This document summarizes key thermodynamic data,

outlines the experimental methodologies used for their determination, and provides visual

representations of the isomerization process.

Quantitative Thermodynamic Data
The thermodynamic properties of the geometric isomers of 1-chloro-1-butene are essential for

predicting their behavior in chemical reactions and processes. The following tables summarize

the available experimental and calculated data for the (Z)- and (E)-isomers.

Table 1: Standard Molar Thermodynamic Properties at 298.15 K and 1 atm
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Property
(Z)-1-Chloro-1-
butene

(E)-1-Chloro-1-
butene

Unit Source

Standard Molar

Enthalpy of

Formation (Gas)

(ΔfH°gas)

-19.20 -16.5 kJ/mol [NIST][1]

Standard Molar

Gibbs Free

Energy of

Formation (Gas)

(ΔfG°)

51.09

(Calculated)

Data not

available
kJ/mol [Cheméo][1]

Table 2: Physical Properties

Property
(Z)-1-Chloro-1-
butene

(E)-1-Chloro-1-
butene

Unit Source

Normal Boiling

Point
336.7 341.2 K [NIST]

Molecular Weight 90.551 90.551 g/mol [NIST][1]

Table 3: Enthalpy of Isomerization

Reaction
Enthalpy of
Reaction (ΔrH°)

Unit Source

(E)-1-Chloro-1-butene

(g) ⇌ (Z)-1-Chloro-1-

butene (g)

-2.8 ± 0.3 kJ/mol [NIST]

Isomerization Equilibrium
The two isomers of 1-chloro-1-butene, (E) and (Z), exist in equilibrium. The (Z)-isomer is the

thermodynamically more stable of the two, as indicated by its more negative standard enthalpy
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of formation.

Relative Stability

(Z)-1-Chloro-1-butene
(cis)

(E)-1-Chloro-1-butene
(trans)

 Isomerization 

More StableLess Stable

Click to download full resolution via product page

Isomerization equilibrium between (Z) and (E)-1-chloro-1-butene.

Experimental Protocols
The thermodynamic data presented in this guide were primarily determined through the study

of gas-phase equilibria. While the specific experimental details from the original study by

Levanova, Rodova, et al. (1974) are not readily available, a representative experimental

protocol for such a study is described below.

Gas-Phase Isomerization Equilibrium Study
This method involves establishing a chemical equilibrium between the isomers in the gas

phase at a known temperature and then analyzing the composition of the equilibrium mixture.

Objective: To determine the equilibrium constant (K_eq) for the isomerization reaction at

various temperatures, from which the standard Gibbs free energy change (ΔG°), enthalpy

change (ΔH°), and entropy change (ΔS°) of the reaction can be calculated.

Apparatus: A typical setup would include:
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A temperature-controlled reactor (e.g., a quartz or Pyrex tube) housed in a furnace.

A system for introducing the reactant (either pure isomer or a mixture) into the reactor.

A sampling system to extract a representative sample of the gas mixture from the reactor.

An analytical instrument, typically a gas chromatograph (GC) equipped with a suitable

column and detector (e.g., a flame ionization detector - FID), for separating and quantifying

the isomers.

Procedure:

Preparation: A known amount of one of the 1-chloro-1-butene isomers (or a mixture of

known composition) is vaporized and introduced into the pre-heated reactor. The reactor is

then sealed.

Equilibration: The reactor is maintained at a constant, precisely measured temperature for a

sufficient period to allow the isomerization reaction to reach equilibrium. The time required

for equilibration would be determined from preliminary kinetic studies.

Sampling: A small sample of the gas mixture is withdrawn from the reactor using a gas-tight

syringe or an automated sampling valve. Care must be taken to ensure that the composition

of the sample is not altered during the sampling process (e.g., by condensation).

Analysis: The collected sample is immediately injected into a gas chromatograph to separate

and quantify the (E) and (Z) isomers. The areas of the corresponding peaks in the

chromatogram are used to determine the molar ratio of the isomers at equilibrium.

Temperature Variation: The experiment is repeated at several different temperatures to

determine the temperature dependence of the equilibrium constant.

Data Analysis:

The equilibrium constant (K_eq) at each temperature is calculated from the molar

concentrations (or partial pressures) of the isomers in the equilibrium mixture.
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A van't Hoff plot (ln(K_eq) versus 1/T) is then constructed. The slope of this plot is equal to

-ΔH°/R, and the y-intercept is equal to ΔS°/R, where R is the ideal gas constant.

The standard Gibbs free energy change at each temperature can be calculated using the

equation: ΔG° = -RT ln(K_eq).
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Workflow for the experimental determination of isomerization equilibrium.

Conclusion
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This technical guide has summarized the key thermodynamic properties of the (E) and (Z)

isomers of 1-chloro-1-butene. The provided data and the description of the experimental

methodology offer valuable insights for researchers and professionals working with these

compounds. The greater thermodynamic stability of the (Z)-isomer is a critical factor to consider

in chemical synthesis and process design. Further research to obtain a more complete set of

experimental thermodynamic data for the (E)-isomer, particularly its Gibbs free energy of

formation, entropy, and heat capacity over a range of temperatures, would be beneficial for a

more comprehensive understanding of this system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-Butene, 1-chloro-, (Z)- (CAS 7611-86-1) - Chemical & Physical Properties by Cheméo
[chemeo.com]

To cite this document: BenchChem. [Thermodynamic Properties of 1-Chloro-1-butene
Isomers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1623148#thermodynamic-properties-of-1-chloro-1-
butene-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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